molecular formula C24H25N3O4S B12028831 (5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one CAS No. 606962-94-1

(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B12028831
CAS No.: 606962-94-1
M. Wt: 451.5 g/mol
InChI Key: QLDYGCDOHAOTSW-RCCKNPSSSA-N
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Description

The compound (5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a synthetic organic molecule belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure features a thiazole ring fused to a triazole ring, with ethoxy and propoxy substituents on the phenyl rings, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 3-ethoxy-4-propoxybenzaldehyde.

    Formation of Intermediate: The aldehydes undergo a condensation reaction with thiosemicarbazide to form the corresponding thiosemicarbazones.

    Cyclization: The thiosemicarbazones are then cyclized under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole core.

    Final Step:

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the thiazolo[3,2-b][1,2,4]triazole ring, potentially yielding dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

The compound has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole core can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor sites. The ethoxy and propoxy groups enhance its binding affinity and selectivity, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-methoxyphenyl)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
  • (5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Uniqueness

The presence of both ethoxy and propoxy groups in the compound provides a unique combination of electronic and steric effects, enhancing its reactivity and biological activity compared to similar compounds. This dual substitution pattern is less common and offers distinct advantages in terms of binding affinity and selectivity in biological systems.

Properties

CAS No.

606962-94-1

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

(5E)-2-(4-ethoxyphenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O4S/c1-4-13-31-19-12-7-16(14-20(19)30-6-3)15-21-23(28)27-24(32-21)25-22(26-27)17-8-10-18(11-9-17)29-5-2/h7-12,14-15H,4-6,13H2,1-3H3/b21-15+

InChI Key

QLDYGCDOHAOTSW-RCCKNPSSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2)OCC

Origin of Product

United States

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